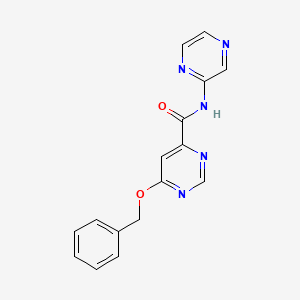
6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide, also known as BPP, is a compound that belongs to the pyrimidine class of organic compounds. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases. In
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in disease progression. In the case of cancer, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. By inhibiting this enzyme, this compound can prevent cancer cells from dividing and growing. This compound has also been shown to inhibit the activity of certain protein kinases involved in cancer cell signaling pathways, which can further inhibit cancer cell growth and proliferation. In the case of bacterial infections, this compound is believed to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target and concentration used. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and disrupt the cell cycle. In bacterial cells, this compound has been shown to disrupt the cell membrane and inhibit cell growth. Inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide in lab experiments is its relatively low toxicity and high selectivity for certain disease targets. This makes it a promising candidate for the development of new drugs with fewer side effects. However, this compound is also relatively unstable and can degrade over time, which can make it difficult to work with in certain experiments. Additionally, this compound is not very water-soluble, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide, including the development of new drugs based on its structure and activity, the investigation of its potential use in combination with other drugs, and the exploration of its potential applications in other disease areas such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different disease targets.
Synthesis Methods
The synthesis of 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide involves the reaction of pyrazin-2-ylamine with 6-(benzyloxy)pyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere.
Scientific Research Applications
6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to have activity against a variety of disease targets, including cancer, bacterial infections, and inflammation. This compound has been studied as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to have antibacterial activity against a range of Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics. Additionally, this compound has been investigated for its anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
6-phenylmethoxy-N-pyrazin-2-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c22-16(21-14-9-17-6-7-18-14)13-8-15(20-11-19-13)23-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAJZGPUJMZDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

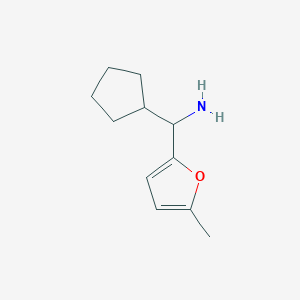

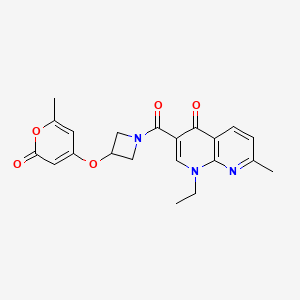
![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2971895.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2971901.png)

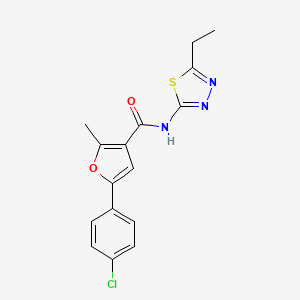
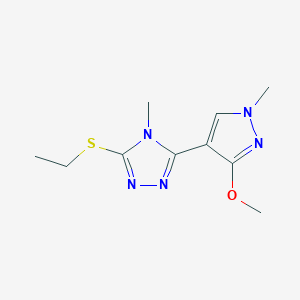

![Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B2971909.png)
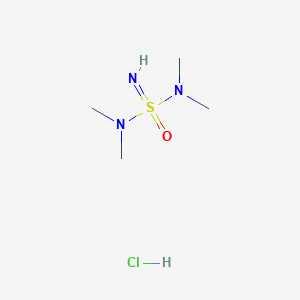
![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2971911.png)
![methyl 3-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2971912.png)
![2,6-Dibutyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2971915.png)